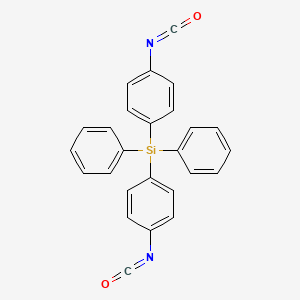
Bis(4-isocyanatophenyl)(diphenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-isocyanatophenyl)(diphenyl)silane is a chemical compound with the molecular formula C26H18N2O2Si It is a silane derivative characterized by the presence of two isocyanate groups attached to phenyl rings, which are further bonded to a diphenylsilane core
Vorbereitungsmethoden
The synthesis of bis(4-isocyanatophenyl)(diphenyl)silane typically involves the reaction of diphenylsilane with 4-isocyanatophenyl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. Specific details on the reaction conditions and catalysts used can vary depending on the desired purity and scale of production .
Analyse Chemischer Reaktionen
Bis(4-isocyanatophenyl)(diphenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The isocyanate groups can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Bis(4-isocyanatophenyl)(diphenyl)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate groups
Wirkmechanismus
The mechanism of action of bis(4-isocyanatophenyl)(diphenyl)silane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as amines and alcohols to form urea and carbamate linkages, respectively. This reactivity is exploited in various applications, including polymerization and cross-linking reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Vergleich Mit ähnlichen Verbindungen
Bis(4-isocyanatophenyl)(diphenyl)silane can be compared with other silane derivatives and isocyanate compounds:
4,4’-Methylenebis(phenyl isocyanate): Similar in having two isocyanate groups but differs in the core structure.
Diphenylsilane: Lacks the isocyanate groups, making it less reactive in certain applications.
Tetramethylsilane: A simpler silane compound without phenyl or isocyanate groups, used primarily as a reference standard in NMR spectroscopy.
Eigenschaften
CAS-Nummer |
88457-55-0 |
|---|---|
Molekularformel |
C26H18N2O2Si |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
bis(4-isocyanatophenyl)-diphenylsilane |
InChI |
InChI=1S/C26H18N2O2Si/c29-19-27-21-11-15-25(16-12-21)31(23-7-3-1-4-8-23,24-9-5-2-6-10-24)26-17-13-22(14-18-26)28-20-30/h1-18H |
InChI-Schlüssel |
UEGAUUGQMMPWNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)N=C=O)C4=CC=C(C=C4)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


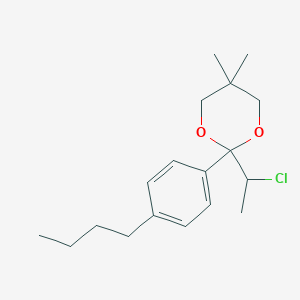
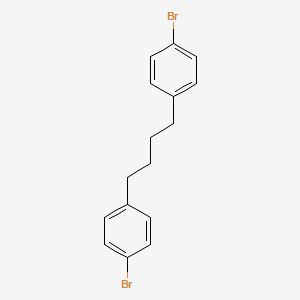
![5-Azidobenzo[b][1,8]naphthyridine](/img/structure/B14383226.png)
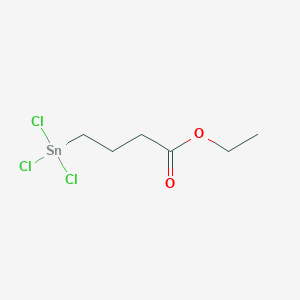
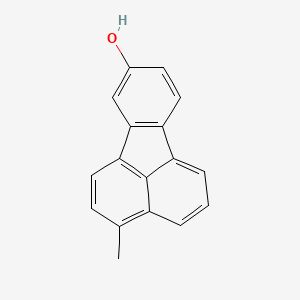

![6-Formylbicyclo[4.2.1]nonan-1-yl 3-chlorobenzoate](/img/structure/B14383263.png)
![1-[6-(3-Methylbut-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14383268.png)
![4,4-Diphenyl-1,3,6,9-tetrathiaspiro[4.4]nonane-7,8-dione](/img/structure/B14383272.png)
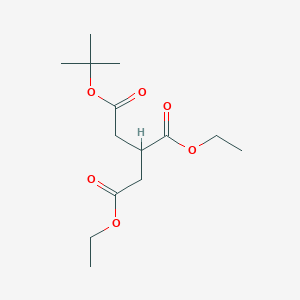
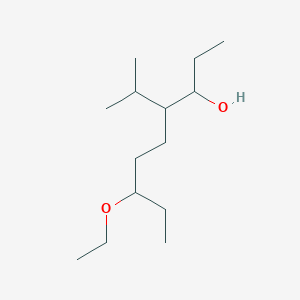
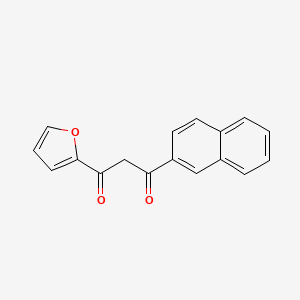

![1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride](/img/structure/B14383308.png)
